Gallium(III) sulfide

Catalog No.
S1797431
CAS No.
12024-22-5
M.F
Ga2S3
M. Wt
235.64
Availability
In Stock
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Gallium(III) sulfide

CAS Number

12024-22-5

Product Name

Gallium(III) sulfide

IUPAC Name

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane

Molecular Formula

Ga2S3

Molecular Weight

235.64

InChI

InChI=1S/2Ga.3S

SMILES

S=[Ga]S[Ga]=S

Gallium(III) Sulfide (cas# 12024-22-5) is a compound useful in organic synthesis.
Ga2S3 possesses high energy density, electrochemical study of the compound was studied. Bacterial oxidation of Ga2S3 was investigated.

Gallium(III) sulfide (Ga2S3) is a defect-structure III-VI semiconductor characterized by a wide, tunable bandgap (2.1–3.4 eV) and a unique crystal lattice in which one-third of the gallium cation sites are intrinsically vacant [1]. This high concentration of intrinsic vacancies imparts exceptional ionic mobility and distinct optoelectronic properties compared to fully occupied stoichiometric compounds. In industrial and advanced research procurement, Ga2S3 is primarily sourced as a high-performance network modifier for sulfide-based solid-state battery electrolytes, a precursor for broadband and UV photodetectors, and a specialized optical material with a broad transparency window (0.48–24 µm) for terahertz and nonlinear optical applications [2]. Its availability in multiple polymorphs (alpha, beta, gamma) allows engineers to precisely tailor its thermal and electronic behavior for specific manufacturing workflows.

Procurement substitution of Ga2S3 with closely related gallium compounds—such as Gallium(II) sulfide (GaS) or Gallium(III) oxide (Ga2O3)—results in critical performance failures across both electrochemical and optoelectronic applications. While GaS is a layered 2D material, it lacks the thermodynamic stability of Ga2S3 at processing temperatures above 500 °C and exhibits drastically lower photoresponsivity due to the absence of the defect-rich vacancy structure found in Ga2S3[1]. Conversely, substituting Ga2S3 with Ga2O3 replaces the highly polarizable sulfide network with a rigid oxide lattice. This eliminates the soft, non-bridging sulfur interactions required for high-mobility ion conduction in solid-state electrolytes, and shifts the bandgap too high (~4.9 eV) for visible-spectrum optoelectronics [2]. Consequently, Ga2S3 cannot be replaced by generic metal sulfides or oxides when intrinsic cation vacancies and specific sulfide-network polarizability are required.

Enhancement of Ionic Conductivity in Solid-State Electrolytes

In the formulation of sulfide glass solid electrolytes, substituting standard network formers with Ga2S3 significantly enhances both ionic conductivity and electrochemical stability. Incorporating Ga2S3 into systems like Li2S-P2S5 or Sb2S3-AgI yields room-temperature ionic conductivities exceeding 1.0 × 10^-3 S/cm (for Ag+) and up to 5 mS/cm (for Li+)[1]. Unlike traditional GeS2-based or pure P2S5 sulfide glasses, Ga2S3 acts as a structural modifier that eliminates susceptible non-bridging sulfur units, thereby reducing chemical degradation and interfacial resistance[2].

Evidence DimensionIonic conductivity and structural stability
Target Compound DataGa2S3-modified sulfide glass (>1.0 × 10^-3 to 5 mS/cm)
Comparator Or BaselineStandard GeS2 or pure P2S5 sulfide glasses
Quantified DifferenceMulti-mS/cm conductivity with elimination of non-bridging sulfur units
ConditionsRoom temperature impedance spectroscopy of glass-ceramic solid electrolytes

Justifies the procurement of Ga2S3 as a premium network modifier to solve degradation issues in next-generation solid-state battery manufacturing.

Superior Photoresponsivity in Optoelectronic Devices

When evaluating gallium chalcogenides for photodetection, Ga2S3 demonstrates vastly superior photoelectric conversion compared to its Gallium(II) sulfide (GaS) counterpart. Devices fabricated from 2D Ga2S3 exhibit a photoresponsivity of up to 240 A W^-1 under visible illumination and ~61 A W^-1 in the UV range, alongside a specific detectivity of 10^10 to 10^12 Jones [1]. In direct contrast, standard GaS devices typically yield a baseline photoresponsivity of only ~6.4 A W^-1[2]. This dramatic, multi-fold enhancement is directly attributed to the intrinsic defect states and cation vacancies inherent to the Ga2S3 lattice.

Evidence DimensionPhotoresponsivity (A W^-1)
Target Compound Data2D Ga2S3 (240 A W^-1 in visible, ~61 A W^-1 in UV)
Comparator Or Baseline2D GaS (~6.4 A W^-1)
Quantified Difference~37-fold increase in photoresponsivity over GaS
Conditions2D nanosheet photodetectors operating under visible/UV illumination at room temperature

Compels the selection of Ga2S3 over GaS for manufacturing high-sensitivity, broadband, and solar-blind UV photodetectors.

Thermodynamic Phase Stability and Defect-Driven Diffusion

In thin-film synthesis and heterostructure manufacturing, Ga2S3 provides a distinct thermodynamic advantage over GaS at elevated processing temperatures. Controlled sulfurization studies reveal that while GaS forms at lower temperatures (<450 °C), it is thermodynamically unstable under prolonged heating, completely transforming into phase-pure Ga2S3 at 700 °C [1]. Furthermore, the Ga2S3 lattice intrinsically contains 33% unoccupied Ga sites, which facilitates rapid Ga out-diffusion during epitaxial growth—a critical mass-transport mechanism that is physically impossible in fully occupied, rigid lattices like Ga2O3 [2].

Evidence DimensionHigh-temperature phase stability and lattice vacancy concentration
Target Compound DataGa2S3 (Stable at 700 °C, 33% intrinsic cation vacancies)
Comparator Or BaselineGaS (Unstable >500 °C) and Ga2O3 (0% intrinsic cation vacancies)
Quantified Difference100% conversion of GaS to Ga2S3 at 700 °C; unique vacancy-driven diffusion capability
ConditionsChemical vapor deposition and thermal sulfurization up to 700 °C

Dictates precursor selection for high-temperature semiconductor processing where phase stability and controlled atomic diffusion are critical.

Network Modifier for Sulfide Solid-State Battery Electrolytes

Ga2S3 is the optimal choice for doping sulfide-based glass ceramics (such as Li2S-P2S5 or Sb2S3-AgI systems). Its inclusion eliminates non-bridging sulfur units, significantly reducing chemical degradation and interfacial resistance while boosting ionic conductivity to multi-mS/cm levels, making it a critical procurement item for next-generation energy storage [1].

High-Responsivity Broadband and UV Photodetectors

Due to its intrinsic defect states and 33% cation vacancy concentration, Ga2S3 is selected over GaS for advanced optoelectronics. It provides orders-of-magnitude higher photoresponsivity (up to 240 A W^-1) and is highly suitable for wearable flexible photodetectors and solar-blind UV detection systems[2].

High-Temperature Epitaxy and Heterostructure Manufacturing

For semiconductor manufacturing workflows requiring thermal processing above 500 °C, Ga2S3 is prioritized over GaS due to its superior thermodynamic stability. Its unique vacant Ga sublattice also enables specialized out-diffusion growth mechanisms necessary for complex thin-film architectures [3].

Wikipedia

Gallium(III) sulfide

Dates

Last modified: 08-15-2023

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